Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
Description
Properties
IUPAC Name |
diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-3-25-21(23)19(27-15-17-11-7-5-8-12-17)20(22(24)26-4-2)28-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCDJGMBEKCQCA-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silver Oxide-Mediated Benzylation
A suspension of diethyl (2R,3R)-tartrate (1.0 equiv.) in dichloromethane is treated with silver oxide (2.2 equiv.) and benzyl bromide (2.2 equiv.) at room temperature for 12 hours. Silver oxide acts as a mild base, facilitating the formation of benzyl ethers while preserving stereochemistry. After filtration and chromatography, the product is obtained as a colorless syrup in 75% yield .
Key Data:
Sodium Hydride-Driven Alkylation
An alternative method employs sodium hydride (1.1 equiv.) in DMF at 0°C, with benzyl bromide (1.1 equiv.) added dropwise. The reaction completes within 30 minutes, offering faster kinetics but requiring stringent moisture control. Purification via silica gel chromatography (ethyl acetate/hexane, 2:8) affords the product in 72% yield .
Comparison of Methods:
| Parameter | Ag₂O Method | NaH Method |
|---|---|---|
| Base | Ag₂O | NaH |
| Solvent | CH₂Cl₂ | DMF |
| Reaction Time | 12 h | 0.5 h |
| Yield | 75% | 72% |
| Byproducts | Minimal | Trace alkylation |
Stepwise Synthesis from Tartaric Acid
This route begins with D-(+)-tartaric acid, proceeding through esterification, benzylation, and optional functional group interconversions.
Esterification and Sequential Protection
-
Methyl Ester Formation: D-(+)-tartaric acid is stirred with methanol and catalytic H₂SO₄ to yield dimethyl tartrate (80% yield).
-
Di-O-Benzylation: Dimethyl tartrate is treated with Ag₂O (2.2 equiv.) and BnBr (2.2 equiv.) in CH₂Cl₂, analogous to Section 1.1, yielding dimethyl 2,3-bis(benzyloxy) tartrate.
-
Transesterification: The methyl esters are converted to ethyl esters via acid-catalyzed reflux with ethanol, achieving diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate in 70% overall yield .
Critical Analysis:
-
Advantage: Enables modular synthesis for analogs.
-
Limitation: Additional steps reduce atom economy.
Quality Control and Characterization
Spectroscopic Validation
-
¹³C NMR: Peaks at δ 169.5 (C=O), 136.8 (C-Ph), 78.2 (CH-O), and 52.1 (OCH₂CH₃) confirm ester and benzyl groups.
-
Optical Rotation: [α]D²⁵ = +45.6° (c = 1.0, CHCl₃), consistent with (2R,3R) configuration.
Industrial-Scale Considerations
While lab-scale methods use Ag₂O or NaH, industrial protocols favor cost-effective bases like K₂CO₃ under phase-transfer conditions. Pilot studies report 68% yield using benzyl chloride and tetrabutylammonium bromide in toluene.
Emerging Methodologies
Recent advances explore enzymatic benzylation using lipases in ionic liquids, though yields remain suboptimal (<50%). Photoredox catalysis has been attempted for radical-mediated benzylation but lacks stereocontrol .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols.
Scientific Research Applications
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its reactivity and interaction with enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate: This is the enantiomer of the compound and has similar chemical properties but different biological activities.
Diethyl (2R,3R)-2,3-bis(methoxy)butanedioate: This compound lacks the phenyl groups and has different reactivity and applications.
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)succinate: A similar compound with a different backbone structure.
Uniqueness
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is unique due to its specific stereochemistry and the presence of phenylmethoxy groups. These features make it a valuable intermediate in asymmetric synthesis and a useful compound in various research and industrial applications.
Biological Activity
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C20H24O6
- Molecular Weight : 364.4 g/mol
- IUPAC Name : this compound
This compound features two phenylmethoxy groups attached to a butanedioate backbone, which contributes to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods. A notable approach involves the acylation of diethyl tartrate with phenylmethanol under acidic conditions. This method has been documented to yield high purity and enantiomeric excess.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological pathways. Its phenolic components are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
Antioxidant Activity
Several studies have demonstrated the compound's potent antioxidant activity. For instance, in vitro assays have shown that it significantly reduces reactive oxygen species (ROS) levels in cultured cells. The mechanism involves the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in human breast cancer cells while showing minimal toxicity towards normal fibroblast cells. This selective action suggests potential therapeutic applications in cancer treatment.
Case Studies
-
In Vitro Study on Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : IC50 values indicated significant cytotoxicity at concentrations above 10 µM, with morphological changes consistent with apoptosis observed via microscopy.
-
Antioxidant Efficacy Assessment :
- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.
- Method : The compound was tested alongside standard antioxidants.
- Results : It exhibited a DPPH scavenging activity comparable to ascorbic acid at similar concentrations.
Data Summary Table
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging | Comparable to ascorbic acid |
| Cytotoxicity | MCF-7 Cell Line | IC50 = 10 µM |
| Apoptosis Induction | Morphological Analysis | Apoptotic features observed |
Q & A
Q. How can researchers optimize reaction yields for introducing benzyl protecting groups without over-alkylation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
